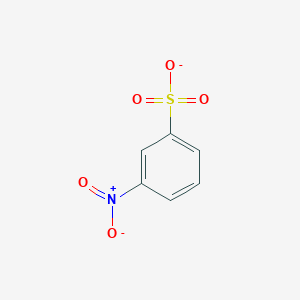

m-Nitrobenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMOULMPIIOVTQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NO5S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30904-40-6 | |

| Record name | 3-Nitrobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30904-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Reaction Engineering for M Nitrobenzenesulfonate and Its Derivatives

Conventional Sulfonation Processes for Nitrobenzene (B124822)

Traditional methods for the synthesis of m-nitrobenzenesulfonate have relied on strong sulfonating agents and often involve multi-step processes. These established routes, while effective, present challenges in terms of selectivity and waste management.

Oleum-Mediated Sulfonation Pathways

The sulfonation of nitrobenzene is commonly carried out using oleum, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄) masterorganicchemistry.comwikipedia.orgaalto.firsc.orgresearchgate.net. This process is an example of electrophilic aromatic substitution masterorganicchemistry.comwikipedia.orgaalto.firesearchgate.net. The electrophile in this reaction is believed to be either sulfur trioxide itself or its protonated form, ⁺SO₃H, which is generated in the highly acidic medium rsc.org.

The reaction mechanism involves the attack of the electron-rich benzene (B151609) ring of nitrobenzene on the electrophilic sulfur species. The nitro group (-NO₂) is a meta-directing group, which deactivates the aromatic ring but directs the incoming electrophile to the meta position. This regioselectivity is a crucial aspect of this synthesis. The reaction proceeds through a carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore the aromaticity of the ring, yielding m-nitrobenzenesulfonic acid libretexts.org.

The process typically involves heating nitrobenzene with fuming sulfuric acid wikipedia.orgaalto.firesearchgate.net. A patent describes a process where slightly more than one mole of SO₃, as 65% oleum, is reacted with one mole of nitrobenzene at temperatures between 80°C and 130°C masterorganicchemistry.com. After the sulfonation is complete, the resulting m-nitrobenzenesulfonic acid is often converted to its sodium salt, sodium this compound, by neutralization with a base like caustic soda masterorganicchemistry.com.

Table 1: Reaction Conditions for Oleum-Mediated Sulfonation of Nitrobenzene

| Parameter | Condition | Reference |

|---|---|---|

| Sulfonating Agent | Oleum (65% SO₃ in H₂SO₄) | masterorganicchemistry.com |

| Reactant Ratio | Slight molar excess of SO₃ to nitrobenzene | masterorganicchemistry.com |

| Temperature | 80°C - 130°C | masterorganicchemistry.com |

| Product | m-Nitrobenzenesulfonic acid | masterorganicchemistry.com |

Chlorosulfonic Acid-Mediated Sulfonation Routes

An alternative to oleum is the use of chlorosulfonic acid (ClSO₃H) as the sulfonating agent. This reagent is known for its strong sulfonating ability, which is milder than sulfur trioxide but stronger than sulfuric acid, allowing for nearly quantitative reactions under appropriate conditions nih.gov. A significant advantage of this method is that the primary byproduct is hydrogen chloride (HCl) gas, which can be easily removed and absorbed in water to form hydrochloric acid, aligning with the principles of green chemistry nih.gov.

A patented method describes the preparation of sodium this compound by reacting nitrobenzene with chlorosulfonic acid nih.gov. The process involves adding nitrobenzene and chlorosulfonic acid in a molar ratio of 1:0.4-0.6 to a reactor and heating the mixture to 90-150°C (preferably 110-130°C) for 2-5 hours nih.gov. The hydrogen chloride gas generated during the reaction is continuously removed from the system. The resulting reaction liquid is then treated with a sodium alkali to obtain sodium this compound nih.gov. This approach, which uses a substoichiometric amount of chlorosulfonic acid relative to nitrobenzene, avoids the issue of dealing with residual strong acid, as the excess nitrobenzene can be easily recovered and recycled nih.gov.

Multi-step Nitration-Sulfonation Routes from Benzene

Another synthetic pathway to this compound starts from benzene. This multi-step process first involves the sulfonation of benzene to produce benzenesulfonic acid, followed by the nitration of this intermediate to yield m-nitrobenzenesulfonic acid nih.gov. The initial sulfonation of benzene is typically achieved by reacting it with fuming sulfuric acid wikipedia.orgaalto.firesearchgate.net.

Advanced Catalytic Syntheses of this compound

To overcome the limitations of conventional methods, research has focused on developing advanced catalytic systems that offer improved selectivity, efficiency, and environmental compatibility.

Tungstate-Catalyzed Sulfonation for Enhanced Selectivity and Efficiency

A promising advanced method for the synthesis of this compound involves the use of a tungstate catalyst. A patented process details the use of sodium tungstate as a catalyst for the sulfonation of nitrobenzene with sulfur trioxide as the sulfonating agent masterorganicchemistry.comlibretexts.org. This catalytic method has been shown to significantly reduce the formation of the primary byproduct, 3,3'-dinitrodiphenyl sulfone masterorganicchemistry.comlibretexts.org.

The process involves adding a catalytic amount of sodium tungstate to nitrobenzene, followed by the dropwise addition of sulfur trioxide at a temperature of 80-100°C. The reaction mixture is then maintained at 100-120°C for 2-4 hours to complete the sulfonation masterorganicchemistry.com. A key advantage of this method is that it avoids the use of excess sulfur trioxide, and consequently, no sulfuric acid is generated in the reaction system, leading to a cleaner process with no waste residue masterorganicchemistry.comlibretexts.org. The excess nitrobenzene can be recovered and recycled. In a specific example, using this method, a yield of 98.6% for m-nitrobenzene sodium sulfonate with a purity of 99.0% was achieved nih.gov.

Table 2: Comparison of Conventional vs. Tungstate-Catalyzed Sulfonation

| Feature | Oleum-Mediated Sulfonation | Tungstate-Catalyzed Sulfonation |

|---|---|---|

| Sulfonating Agent | Oleum (SO₃ in H₂SO₄) | Sulfur Trioxide (SO₃) |

| Catalyst | None (acid-mediated) | Sodium Tungstate |

| Byproducts | Sulfuric acid, sulfones | Significantly reduced 3,3'-dinitrodiphenyl sulfone |

| Waste Generation | Significant waste acid | Minimal waste, no sulfuric acid generation |

| Yield | Typically lower due to side reactions and workup | High (e.g., 98.6%) |

Mechanistic Aspects of Catalyst Action in Sulfonation Reactions

While the patents describing tungstate-catalyzed sulfonation provide detailed procedural information, the precise mechanism of how the tungstate catalyst facilitates the sulfonation of nitrobenzene is not explicitly detailed in the available literature. However, based on the general principles of electrophilic aromatic substitution and the known chemistry of tungsten compounds, a plausible catalytic role can be proposed.

Sodium tungstate (Na₂WO₄) is known to be a source of tungsten for chemical synthesis and can act as a catalyst in various oxidation reactions wikipedia.org. In the context of sulfonation, the tungstate catalyst likely functions by activating the sulfur trioxide molecule, making it a more potent electrophile. It is conceivable that a complex forms between the tungstate and sulfur trioxide, which increases the electrophilicity of the sulfur atom.

This activated SO₃-tungstate complex would then be more readily attacked by the deactivated nitrobenzene ring. The catalyst could facilitate the formation of the sigma complex intermediate and its subsequent deprotonation to yield the final product. The tungstate would then be regenerated to participate in another catalytic cycle. This proposed mechanism is consistent with the observed increase in reaction rate and efficiency. However, detailed mechanistic studies, including kinetic and spectroscopic analyses, would be necessary to fully elucidate the catalytic cycle and the structure of the active catalytic species.

Optimization of Synthesis Parameters and Process Intensification

Reaction Conditions and Yield Enhancement in Sulfonation Processes

The sulfonation of nitrobenzene is a highly exothermic reaction requiring careful control of reaction conditions to maximize the yield of the desired m-isomer and ensure process safety. Key parameters that are manipulated to enhance yield include the molar ratio of reactants, reaction temperature, and reaction time.

Traditionally, the sulfonation of nitrobenzene is carried out using oleum (a solution of sulfur trioxide in sulfuric acid) or sulfur trioxide (SO₃) as the sulfonating agent. atamanchemicals.comgoogle.com In conventional batch reactors, the temperature is typically maintained between 80°C and 130°C. google.com Exceeding this range, particularly above 150°C, can lead to runaway reactions and potential carbonization. dicp.ac.cn A common industrial practice involves preheating nitrobenzene to 100°–110°C and then combining it with oleum while maintaining this temperature range with cooling. google.com

The molar ratio of the sulfonating agent to nitrobenzene is a critical factor influencing both the conversion of nitrobenzene and the yield of m-nitrobenzenesulfonic acid (m-NBSA). Research has demonstrated a direct correlation between an increased molar ratio of SO₃ to nitrobenzene (NB) and higher conversion and yield. dicp.ac.cn For instance, employing a high molar ratio of 1.76 resulted in a 94% conversion of nitrobenzene and an 88% yield of m-NBSA. dicp.ac.cn Even a more moderate ratio of 1.26 can achieve a respectable 71% conversion and 65% yield. dicp.ac.cn

Process intensification through microreactor technology offers a significant leap forward in optimizing these conditions. Microreactors provide superior heat and mass transfer, enabling precise temperature control and dramatically reducing reaction times. In a study utilizing a microreactor for the solvent-free sulfonation of nitrobenzene with SO₃, an 88% yield of m-NBSA was achieved with a residence time of less than two seconds. rsc.org This represents a substantial improvement in efficiency and safety compared to traditional batch methods, which can take several hours. dicp.ac.cnrsc.org A combined microreactor-batch setup can further enhance the process, achieving 100% conversion of nitrobenzene and a 92% selectivity for m-NBSA within 4 hours at a molar ratio of 1.26. dicp.ac.cn

Table 1: Effect of Molar Ratio on Nitrobenzene Sulfonation in a Microreactor

| Molar Ratio (SO₃:NB) | Nitrobenzene Conversion (%) | m-NBSA Yield (%) |

|---|---|---|

| 1.76 | 94 | 88 |

This table illustrates the impact of the reactant molar ratio on the conversion and yield in a solvent-free microreactor system. dicp.ac.cn

By-product Formation and Mitigation Strategies

A primary challenge in the sulfonation of nitrobenzene is the formation of unwanted by-products, with m,m'-dinitrodiphenyl sulfone being the most significant. atamanchemicals.com The formation of this sulfone consumes reactants and complicates the purification process. googleapis.com Conventional methods that use a large excess of sulfuric acid or oleum can lead to the formation of significant quantities of by-products. google.com

Mitigation strategies focus on optimizing reaction conditions and introducing catalysts. Using only a slight excess of the sulfonating agent, such as a 5 mole % excess of SO₃, can effectively sulfonate substantially all of the nitrobenzene while minimizing the formation of sulfones and reducing the amount of residual sulfuric acid. googleapis.com This approach not only improves the yield of the desired product but also contributes to better pollution control. googleapis.com

Catalytic sulfonation presents another effective strategy for by-product reduction. The use of a sodium tungstate catalyst in conjunction with sulfur trioxide as the sulfonating agent has been shown to greatly reduce the formation of m,m'-dinitrodiphenyl sulfone. google.com This catalytic method also helps in avoiding the presence of unreacted sulfur trioxide in the final mixture, which simplifies downstream processing and waste management. google.com

Another approach involves the use of chlorosulfonic acid as the sulfonating agent. This reagent is more reactive than sulfuric acid but milder than sulfur trioxide, allowing for a nearly quantitative reaction under appropriate conditions. google.com The primary by-product in this case is hydrogen chloride, which can be absorbed in water, aligning with green chemistry principles. google.com

Purification Techniques and Process Efficiency

A common purification route involves neutralization of the acidic reaction mixture. Caustic soda (sodium hydroxide) is added to convert both the m-nitrobenzenesulfonic acid and the excess sulfuric acid into their respective sodium salts: sodium this compound and sodium sulfate (B86663). google.com A key innovation in process efficiency lies in the separation of these two salts. By carefully controlling the pH between 7.0 and 8.6 and the temperature between 80°C and 105°C, and by ensuring a specific water concentration, the solubility difference between the two salts can be exploited. google.comgoogleapis.com Under these conditions, a significant portion (at least 60%) of the sodium sulfate becomes insoluble and precipitates out, while the desired sodium this compound remains dissolved. google.com The solid sodium sulfate can then be removed by conventional methods like filtration, often using a filter press heated to 95°–100°C. google.comgoogleapis.com

Other purification methods include recrystallization from water. atamanchemicals.com In some processes, after sulfonation, the reaction mass is cooled and the sulfone by-product is filtered off before neutralization. atamanchemicals.com Another technique involves "salting out," where common salt is added to the diluted reaction mixture to precipitate the m-nitrobenzenesulfonic acid. atamanchemicals.com The crude product can then be redissolved in hot water, treated with activated carbon for decolorization, and recrystallized after neutralization with soda ash. atamanchemicals.com

The use of microreactors can also enhance purification efficiency. The high yield and selectivity achieved in microreactor systems mean that the effluent contains fewer by-products, simplifying the subsequent separation and purification steps. dicp.ac.cn

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound. mdpi.com These approaches aim to improve the environmental footprint of the production process through careful selection of solvents, minimization of waste, and efficient use of resources.

Solvent Selection and Eco-friendly Reaction Media

One of the most impactful green chemistry strategies is the reduction or elimination of volatile organic solvents. The synthesis of this compound has been successfully demonstrated under solvent-free conditions. rsc.org By using a microreactor, the sulfonation of nitrobenzene with sulfur trioxide can be performed without any solvent, which eliminates the environmental and safety issues associated with solvent use, recovery, and disposal. rsc.orgresearchgate.net This approach directly aligns with the green chemistry principle of using safer solvents and auxiliaries, with the ideal being no solvent at all. curtin.edu.au

In traditional processes where a solvent is used, the sulfonating agent itself, such as excess sulfuric acid or oleum, often acts as the reaction medium. google.com While this avoids the introduction of a separate organic solvent, it creates a different environmental challenge related to the disposal or recycling of large quantities of waste acid. googleapis.com

Water is utilized as an eco-friendly solvent in the purification stages of this compound production. atamanchemicals.commdpi.com For instance, after neutralization of the reaction mixture, the separation of sodium this compound from the sodium sulfate by-product is carried out in an aqueous solution. google.com Furthermore, recrystallization of the final product is often performed from water. atamanchemicals.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com

Waste Minimization and By-product Utilization in Production

Waste minimization in this compound synthesis is a key focus of green chemistry efforts, targeting the reduction of waste at its source. purdue.edu A major source of waste in traditional sulfonation processes is the large excess of sulfuric acid used as both a reactant and a solvent. google.com Newer processes mitigate this by using only a slight molar excess of the sulfonating agent (e.g., SO₃ as 65% oleum), which significantly reduces the amount of leftover sulfuric acid that needs to be neutralized and disposed of as sodium sulfate. googleapis.com This leads to lower raw material costs, reduced formation of by-products, and less wastewater from evaporation, contributing to better pollution control. googleapis.com

The use of chlorosulfonic acid as a sulfonating agent also offers a pathway to waste reduction. The by-product, hydrogen chloride, can be fully absorbed in water to produce hydrochloric acid, turning a potential waste stream into a useful chemical product and aligning with the concept of a circular economy. google.com Similarly, catalytic methods, such as those using sodium tungstate, can prevent the generation of waste residue by ensuring complete reaction and avoiding excess reactants that would later require disposal. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nitrobenzene |

| m-Nitrobenzenesulfonic acid |

| Sulfur trioxide |

| Oleum |

| Sulfuric acid |

| m,m'-Dinitrodiphenyl sulfone |

| Sodium tungstate |

| Chlorosulfonic acid |

| Hydrogen chloride |

| Sodium hydroxide |

| Sodium this compound |

| Sodium sulfate |

| Activated carbon |

Mechanistic Investigations of Chemical Transformations Involving M Nitrobenzenesulfonate

Reaction Kinetics and Thermodynamics

The kinetic and thermodynamic aspects of reactions involving m-nitrobenzenesulfonate and its derivatives provide fundamental insights into their chemical behavior. The presence of the electron-withdrawing nitro group in the meta position significantly influences the electronic properties of the sulfonate moiety, thereby affecting reaction rates and mechanistic pathways.

Esters of m-nitrobenzenesulfonic acid serve as effective substrates in nucleophilic substitution reactions due to the excellent leaving group ability of the this compound anion. The rate of these reactions is highly dependent on the nature of the nucleophile, the substrate, and the reaction conditions. Kinetic studies often focus on determining rate constants and reaction orders to elucidate the mechanism, which is typically a bimolecular nucleophilic substitution (SN2) process.

The reactivity of sulfonate esters in nucleophilic substitution is well-established. youtube.comlibretexts.org For instance, the reaction of methyl 4-nitrobenzenesulfonate with bromide ions has been studied to probe the effects of reaction media on kinetic rates. nih.gov While this is a para-substituted isomer, the principles apply to the meta-substituted compound as well. The electron-withdrawing nitro group enhances the electrophilicity of the carbon atom attached to the sulfonate group (in alkyl esters) or the sulfur atom itself, making it more susceptible to nucleophilic attack.

Kinetic data from studies on related compounds, such as the reaction of tris(X-methyl)ethane derivatives with azide, demonstrate the relative reactivity of different leaving groups. These studies generally show that sulfonate groups like p-toluenesulfonate and methanesulfonate (B1217627) are highly effective, surpassed only by triflates. researchgate.net The this compound group is expected to have comparable or slightly enhanced leaving group ability compared to p-toluenesulfonate due to the strong inductive effect of the nitro group.

Below is a representative data table illustrating the effect of the leaving group on the relative rates of a hypothetical SN2 reaction.

| Leaving Group (X) in R-X | Relative Rate |

| Iodide | ~30,000 |

| Bromide | ~10,000 |

| p-Toluenesulfonate | ~6,000 |

| Chloride | ~200 |

| Fluoride | 1 |

| This table provides generalized relative rates for SN2 reactions to illustrate the excellent leaving group ability of sulfonates. |

The hydrolysis of arylsulfonate esters, including those derived from m-nitrobenzenesulfonic acid, has been a subject of detailed mechanistic investigation. acs.org The reaction can, in principle, proceed through either a concerted (single transition state) or a stepwise (involving a pentacoordinate intermediate) mechanism. nih.govsemanticscholar.org

Recent studies on the alkaline hydrolysis of a series of aryl benzenesulfonates have presented evidence, such as non-linear Brønsted plots, suggesting a shift in mechanism. rsc.org For esters with poor leaving groups, the data support a two-step mechanism involving the formation of a pentavalent intermediate. rsc.org Conversely, for esters with good leaving groups, a concerted pathway is proposed. nih.gov The m-nitrophenolate anion would be a moderately good leaving group, making the precise pathway for an m-nitrophenyl this compound ester an interesting case for study.

The debate highlights the complexity of sulfuryl transfer reactions. While some experimental data and computational studies favor a concerted SN2-like mechanism at the sulfur atom for most arylsulfonates, other findings point to the existence of a transient pentavalent sulfur intermediate, particularly when the reaction is driven by a strong nucleophile and a poor leaving group. acs.orgrsc.org

The medium in which a reaction occurs can dramatically influence its rate. For reactions involving ionic species like this compound, solvent polarity and the ability to stabilize charges are critical.

More complex solvent systems, such as micellar solutions, introduce micro-heterogeneous environments that can catalyze or inhibit reactions. Kinetic studies of the nucleophilic substitution between methyl 4-nitrobenzenesulfonate and bromide ions have been conducted in mixed single-chain and gemini (B1671429) surfactant micellar solutions. nih.gov These studies reveal that the reaction rate is sensitive to the morphology of the micelles. A distinct change in the kinetic profile is observed at the surfactant concentration corresponding to a sphere-to-rod transition of the micellar aggregates. nih.gov An increase in the mole fraction of the single-chain surfactant was found to decrease the tendency of the mixed micelles to form these elongated, cylindrical aggregates. nih.gov This demonstrates that the specific organization of reactants within the micellar pseudo-phase is a key determinant of the observed reaction kinetics.

The table below illustrates the conceptual effect of micellar catalysis on reaction rates.

| Reaction Medium | Qualitative Rate Change | Rationale |

| Aqueous Solution | Baseline | Uncatalyzed reaction. |

| Cationic Micelles (e.g., DTAB) | Rate Acceleration | Concentration of anionic nucleophile (e.g., Br⁻) and substrate in the micellar pseudo-phase. |

| Anionic Micelles | Rate Inhibition | Repulsion of the anionic nucleophile from the micellar surface. |

| Mixed Micellar Systems | Variable | Rate depends on the specific composition and morphology of the micelles. nih.gov |

Electrophilic and Nucleophilic Processes

The this compound structure incorporates both an aromatic ring susceptible to electrophilic attack and a sulfonate group that can participate in nucleophilic reactions. The interplay between the nitro and sulfonate substituents governs the reactivity and regioselectivity of these processes.

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution (EAS). Both the nitro (-NO₂) group and the sulfonate (-SO₃H or -SO₃⁻) group are powerful electron-withdrawing groups. They deactivate the ring by pulling electron density away through both inductive and resonance effects, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org

The directing effect of these substituents is crucial. The nitro group is a strong meta-director. chemguide.co.uk Similarly, the sulfonic acid group is also a meta-director. In m-nitrobenzenesulfonic acid, the substituents are meta to each other. An incoming electrophile will be directed to the positions meta to both existing groups, which are carbons 4 and 6, or to the position ortho to both, which is carbon 2.

The mechanism for an EAS reaction, such as further nitration, involves the attack of the aromatic π-electrons on the electrophile (e.g., the nitronium ion, NO₂⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comunacademy.com The presence of the electron-withdrawing nitro and sulfonate groups destabilizes this positively charged intermediate, which accounts for the slower reaction rate compared to benzene. The deactivating groups particularly destabilize the resonance structures that would arise from ortho or para attack, making the transition state for meta attack the least energetic and thus favoring the formation of the meta-substituted product. libretexts.org

The sulfonate group (-SO₃⁻) itself is a key functional group in nucleophilic substitution reactions, primarily when it acts as a leaving group in its esterified form (R-OSO₂-Ar). youtube.comcsbsju.edu However, the sulfur atom in a sulfonate can also be an electrophilic center, subject to attack by strong nucleophiles.

The presence of the m-nitro group on the aromatic ring significantly enhances the electrophilicity of the sulfur atom. By withdrawing electron density from the sulfonyl group, the nitro group makes the sulfur more positive and thus more susceptible to attack. This is analogous to the activation of aryl halides towards nucleophilic aromatic substitution by electron-withdrawing groups. youtube.com

Reactions of aryl sulfonate esters can proceed via nucleophilic attack on the sulfur atom, leading to the cleavage of the S-O bond. nih.gov This process is a sulfuryl transfer reaction. The mechanism is often considered to be a concerted, SN2-like displacement at the sulfur center. semanticscholar.org The enhanced electrophilicity of the sulfur atom in this compound derivatives facilitates this type of reaction, allowing for transformations under milder conditions compared to unsubstituted benzenesulfonates. Studies using ionic liquids as both solvent and nucleophile have shown that sulfonate esters are versatile substrates for SN2 reactions, converting them into various other functional groups. organic-chemistry.org

Homolytic and Heterolytic Cleavage Mechanisms

The cleavage of the peroxide bond in m-nitrobenzenesulfonyl peroxide can proceed through two distinct mechanisms: homolytic and heterolytic cleavage. The prevailing pathway is largely influenced by the surrounding solvent environment.

Peroxide Decomposition Pathways of m-Nitrobenzenesulfonyl Peroxide

The decomposition of m-nitrobenzenesulfonyl peroxide demonstrates a clear dependence on the solvent used, dictating whether the cleavage of the oxygen-oxygen bond is homolytic or heterolytic. oup.com

In non-polar solvents such as chloroform (B151607), the decomposition proceeds via a homolytic cleavage of the O-O bond. This process involves the symmetrical breaking of the bond, with each oxygen atom retaining one of the bonding electrons. The products of this decomposition in chloroform are m-nitrobenzenesulfonic acid, hexachloroethane, and phosgene (B1210022) (in the presence of air). oup.com The formation of these products is indicative of a radical-mediated pathway initiated by the homolytic cleavage.

Conversely, in polar aromatic solvents like nitrobenzene (B124822), the decomposition follows a heterolytic cleavage pathway. This involves an electrophilic attack of the peroxide on the aromatic nucleus of the solvent. oup.com In this mechanism, the oxygen-oxygen bond breaks asymmetrically, with one oxygen atom retaining both bonding electrons. The products in nitrobenzene are m-nitrophenyl this compound and m-nitrobenzenesulfonic acid. oup.com

Isotopic labeling studies using sulfonyl-¹⁸O labeled m-nitrobenzenesulfonyl peroxide in benzene revealed that approximately 35-36% of the label was incorporated into the phenolic oxygen of m-nitrophenyl this compound. This observation supports a mechanism involving the formation of a loose π-complex prior to the formation of a σ-complex in the heterolytic pathway. oup.com

The choice of solvent and its ability to support either radical or ionic intermediates is therefore a critical determinant of the decomposition mechanism.

Table 1: Solvent Effects on the Decomposition of m-Nitrobenzenesulfonyl Peroxide oup.com

| Solvent | Predominant Cleavage Mechanism | Key Products |

| Chloroform | Homolytic | m-Nitrobenzenesulfonic acid, Hexachloroethane, Phosgene |

| Nitrobenzene | Heterolytic | m-Nitrophenyl this compound, m-Nitrobenzenesulfonic acid |

| Benzene | Heterolytic (via π-complex) | m-Nitrophenyl this compound, m-Nitrobenzenesulfonic acid |

Radical Intermediates and Single-Electron Transfer Processes

While direct studies on radical intermediates specifically from this compound are limited, the behavior of related nitroaromatic compounds provides valuable insights into the potential for single-electron transfer (SET) processes. Nitroaromatic compounds are known to be reduced via SET from electron donors, leading to the formation of nitroaromatic radical anions. nih.govnih.gov

In such processes, an electron is transferred from a donor molecule to the nitroaromatic compound, resulting in the formation of a radical anion. This SET can initiate a cascade of further reactions. For instance, the reduction of nitroaromatic compounds by flavoenzymes often proceeds through a single-electron transfer mechanism, highlighting the biological relevance of this process. nih.gov The stability and reactivity of the resulting nitroaromatic radical anion are key factors in determining the subsequent chemical transformations. nih.gov

The formation of radical intermediates is a cornerstone of many chemical reactions, and understanding their generation and fate is crucial for mechanistic elucidation. nih.gov The nitro group in this compound, being a strong electron-withdrawing group, would be expected to facilitate the acceptance of an electron to form a radical anion in the presence of a suitable electron donor. The subsequent reactions of this radical anion would then dictate the final product distribution. Further research is needed to specifically characterize the radical intermediates derived from this compound and to fully understand their role in its chemical transformations.

Role as Oxidant in Redox Processes

This compound and its derivatives are effective oxidizing agents in a variety of chemical transformations. Their oxidizing power is central to their application in organic synthesis and industrial processes.

Oxidative Role in Heterocyclic Compound Synthesis (e.g., Quinoline)

Sodium this compound is a well-established oxidizing agent in the Skraup synthesis of quinolines. orgsyn.org This classic reaction involves the cyclization of aniline (B41778) with glycerol (B35011) in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.

In the Skraup synthesis, the role of this compound is to oxidize the initially formed 1,2-dihydroquinoline (B8789712) intermediate to the aromatic quinoline (B57606). While nitrobenzene itself can be used as the oxidant, the reaction can be extremely violent. orgsyn.org The use of sodium this compound or the iron salt of m-nitrobenzenesulfonic acid provides a more controlled and satisfactory reaction, often leading to higher yields of the desired quinoline product. orgsyn.org

The general mechanism involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. The resulting intermediate then cyclizes and is subsequently oxidized by this compound to afford the final quinoline. The reduction products of this compound in this reaction are typically aniline and its sulfonated derivatives.

Single-Electron Transfer Mechanisms in Oxidative Cleavage

While direct evidence for single-electron transfer (SET) mechanisms in oxidative cleavage reactions involving this compound is not extensively documented, the behavior of other nitroarenes offers a plausible model. Photoexcited nitroarenes have been shown to act as effective surrogates for ozone in the oxidative cleavage of alkenes. nih.govscispace.com This process is initiated by a facile radical [3+2] cycloaddition of the photoexcited nitroarene with the alkene.

This reaction proceeds through the formation of "N-doped" ozonide cycloadducts, which can then be hydrolyzed under mild conditions to yield the corresponding carbonyl products. nih.gov The initial step of this process can be viewed as a single-electron transfer from the alkene to the excited nitroarene, leading to the formation of a radical ion pair that then collapses to form the cycloadduct.

Given the structural similarity, it is conceivable that this compound could participate in analogous SET-mediated oxidative cleavage reactions under appropriate conditions, such as photochemical activation. However, further research is required to substantiate this hypothesis and to elucidate the specific mechanistic details.

Application in Metallurgical Redox Processes and Leaching Kinetics

The oxidizing properties of this compound have found utility in metallurgical processes, particularly in the leaching of precious metals. For instance, 3-nitrobenzenesulfonic acid has been investigated as a leach aid in the cyanidation of gold from bio-oxidized flotation concentrates. unisa.edu.au

In gold cyanidation, the dissolution of gold is an electrochemical process that requires an oxidizing agent. While dissolved oxygen is the most common oxidant, its effectiveness can be hindered by the presence of certain minerals. In such cases, auxiliary oxidants or leach aids can enhance the leaching kinetics.

Studies have shown that the addition of 3-nitrobenzenesulfonic acid can improve gold recovery. unisa.edu.au The mechanism is believed to involve the modification of the surface chemistry of the gold particles. For example, in the presence of refractory minerals, a passivating layer can form on the gold surface, inhibiting the leaching process. 3-Nitrobenzenesulfonic acid may help to prevent the formation of this layer or facilitate its removal, thereby ensuring continuous contact between the lixiviant (cyanide solution) and the gold. One study observed that the addition of sodium this compound resulted in a porous coating on the gold surface, which might still permit the transport of the lixiviant to the underlying gold. unisa.edu.au

Furthermore, sodium this compound is a component of chemical stripping solutions for gold deposits. google.com In alkaline cyanide solutions, it acts as the oxidizing agent to dissolve gold according to the following proposed equation:

8 Au + 8 NaCN + 2 H₂O + O₂ (from this compound) → 8 Na[Au(CN)₂] + 4 NaOH

The exact kinetics and the detailed redox mechanism of this compound in these metallurgical applications, including the nature of the intermediate species and the factors controlling the reaction rates, are areas that warrant further investigation to optimize these processes. researchgate.netmdpi.comuctm.edu

Anomalous Oxidative Reactivity in Complex Organic Transformations

While primarily known as a key intermediate in the synthesis of dyes and other chemicals, this compound and its salts exhibit notable oxidative properties, particularly in complex chemical environments such as textile dyeing and electroplating. atamanchemicals.comatamanchemicals.com Its function in these contexts can be considered a specialized form of oxidative reactivity. In dyeing processes, particularly with vat and sulfur dyes, sodium this compound acts as a resisting and anti-reducing agent. atamanchemicals.comatamanchemicals.com During the application and fixation of certain dyes, reducing agents present in the system or generated by impurities can degrade the dye molecules, leading to duller shades and uneven coloring. atamanchemicals.com Sodium this compound counteracts this by acting as a mild oxidizing agent, preserving the intended color and vibrancy of the dyes. atamanchemicals.comatamanchemicals.com

This protective role is crucial in processes like mercerizing goods with colored threads, where it prevents the reduction of dyestuffs by size residues and other impurities in the treatment liquor. atamanchemicals.com Similarly, in textile printing, it is added to print pastes with reactive dyes to prevent the reduction that can be caused by the heat from steam setting, thereby ensuring color integrity. atamanchemicals.com Beyond textiles, it serves as an oxidizing agent in electroplating techniques and as a component in industrial cleaners and ship rust removers. atamanchemicals.comatamanchemicals.comgoogle.com The compound's utility in these applications stems from its ability to selectively oxidize undesirable reducing species without adversely affecting the primary components of the system, a characteristic that distinguishes its reactivity in these specialized industrial transformations.

Catalytic Reaction Mechanisms and Active Site Studies

Hydrogenation and Reductive Processes to Amino Derivatives

The catalytic hydrogenation of this compound to 3-aminobenzenesulfonic acid (metanilic acid) is a crucial industrial process for the synthesis of dyes and other fine chemicals. google.comgoogle.com This transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a heterogeneous catalyst. The mechanism is a multi-step process that occurs on the surface of the metal catalyst.

Commonly employed catalysts for this reaction include palladium on activated carbon (Pd/C) and platinum-ruthenium on carbon (Pt-Ru/C). google.comgoogle.com The reaction is typically carried out in an aqueous solution. The process begins with the adsorption of the sodium this compound and hydrogen onto the active sites of the catalyst. The nitro group is then sequentially reduced, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before the final amino product is formed.

The efficiency and longevity of the catalyst are critical. Research has shown that a Pt-Ru/C catalyst can be recycled over 50 times while maintaining a conversion rate and selectivity of up to 99%. google.com However, catalyst deactivation can occur due to the formation of impurities, such as 3,3'-diaminodiphenyl sulfide (B99878), which can cover the active sites and reduce catalyst activity. google.com The reaction conditions, including pH, temperature, and pressure, are carefully controlled to optimize yield and purity while minimizing side reactions and catalyst deactivation. google.comgoogle.com

| Catalyst | Substrate | Product | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Pt-Ru/C | Sodium this compound | m-Aminobenzenesulfonic acid | pH: 7.5-8.5; Temperature: 75-100°C; H₂ Pressure: 0.5-1.5 MPa | Catalyst can be recycled over 50 times with >99% conversion and selectivity. | google.com |

| Pd/C | m-Nitrobenzenesulfonic acid | m-Aminobenzenesulfonic acid | pH: 6-8; H₂ Pressure: 1.0-2.0 MPa | Realizes stable industrial production with reduced production costs. | google.com |

Lewis Acid Catalysis by Metal m-Nitrobenzenesulfonates

Metal salts of this compound have the potential to function as Lewis acid catalysts in various organic reactions. In this context, the catalysis does not arise from the this compound anion itself, but from the associated metal cation. A Lewis acid is defined as an electron-pair acceptor. wikipedia.org Metal ions, particularly those with a high charge density (e.g., Al³⁺, Fe³⁺, Ti⁴⁺, Zn²⁺), are effective Lewis acids. wikipedia.orgpatsnap.com

When a metal this compound is used as a catalyst, the metal center can interact with a Lewis basic site on a substrate molecule (such as an oxygen or nitrogen atom with a lone pair of electrons). wikipedia.org This interaction, or coordination, withdraws electron density from the substrate, making it more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.org This activation is the fundamental principle behind Lewis acid catalysis, which is used to accelerate a wide range of reactions, including Friedel-Crafts alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgpatsnap.com

Intermediates and Transition States in Catalyzed Reactions

Understanding the intermediates and transition states in reactions involving this compound is fundamental to deciphering their mechanisms and optimizing reaction conditions. solubilityofthings.com A transition state is a high-energy, transient configuration of atoms that occurs during the conversion of reactants to products, while an intermediate is a more stable, albeit short-lived, molecule that is formed and consumed during the reaction. solubilityofthings.com

In a hypothetical Lewis acid-catalyzed reaction using a metal this compound, the key intermediate is the adduct formed between the metal's Lewis acidic center and the substrate. wikipedia.org For example, in the catalysis of a carbonyl addition, the metal ion would coordinate to the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic. The transition state would involve this activated complex as it is attacked by a nucleophile. wikipedia.org The catalyst stabilizes this transition state, thereby accelerating the bond-forming step. ebi.ac.uk The nature of these transient species dictates the reaction pathway, rate, and selectivity of the catalytic process. solubilityofthings.com

Derivatives and Structure Activity Relationships of M Nitrobenzenesulfonate

Synthesis of Functionalized Derivatives

The functionalization of the m-nitrobenzenesulfonate structure is a key strategy for creating new molecules with specific properties. The primary sites for modification are the sulfonate group and the aromatic ring.

Sulfonate esters of m-nitrobenzenesulfonic acid are typically synthesized through the reaction of its corresponding sulfonyl chloride with an alcohol. The general procedure involves the conversion of m-nitrobenzenesulfonic acid or its sodium salt into 3-nitrobenzenesulfonyl chloride, often using reagents like thionyl chloride or phosphorus oxychloride. google.com This activated intermediate readily reacts with alcohols, such as methanol (B129727) or benzyl (B1604629) alcohol, in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, affording the desired ester. cdnsciencepub.com

For example, the synthesis of m,m'-dimethoxybenzyl this compound has been reported, demonstrating the viability of this esterification method with more complex alcohols. The reaction conditions for a typical esterification are summarized below.

| Reactant 1 | Reactant 2 | Solvent/Base | Key Conditions | Product Example |

|---|---|---|---|---|

| 3-Nitrobenzenesulfonyl chloride | Methanol | Pyridine | Stirring at room temperature | Methyl 3-nitrobenzenesulfonate |

| 3-Nitrobenzenesulfonyl chloride | Benzyl alcohol | Triethylamine | Cooling, followed by stirring at room temperature | Benzyl 3-nitrobenzenesulfonate |

m-Nitrobenzenesulfonyl peroxide can be prepared from 3-nitrobenzenesulfonyl chloride. A common synthetic route involves the reaction of the sulfonyl chloride with hydrogen peroxide in the presence of a base like potassium carbonate. This reaction is typically carried out in a mixed solvent system, such as ethanol (B145695) and chloroform (B151607), to facilitate the reaction between the organic and aqueous phases. This method has been reported to produce the desired peroxide in high yield.

The formation of metal salts of m-nitrobenzenesulfonic acid is a straightforward process, typically achieved through aqueous metathesis reactions. The sodium salt, sodium this compound, is a common commercial product and serves as a convenient starting material. nih.govsigmaaldrich.com

To synthesize a cobalt(II) salt, an aqueous solution of sodium this compound is treated with a soluble cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) sulfate (B86663). The resulting cobalt(II) this compound may precipitate from the solution, particularly if its solubility is lower than the starting salts, or it can be isolated by evaporation of the solvent. Such complexes often crystallize as hydrates. Research on cobalt(II) complexes with related benzenesulfonate (B1194179) ligands shows that the cobalt ion is typically coordinated by six water molecules, forming a [Co(H₂O)₆]²⁺ cation, with the sulfonate anions providing charge balance in the crystal lattice. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Method | Product Example |

|---|---|---|---|---|

| Sodium this compound | Cobalt(II) Chloride | Water | Aqueous metathesis, followed by crystallization | Hexaaquacobalt(II) bis(3-nitrobenzenesulfonate) |

Organic salts are formed through the acid-base reaction between m-nitrobenzenesulfonic acid and an organic base. Given that m-nitrobenzenesulfonic acid is a strong acid, it can readily protonate basic nitrogen-containing organic molecules, such as amines and heterocyclic compounds.

The synthesis of 2,2′-Bipyridin-1-ium 3-nitrobenzenesulfonate involves the reaction of 3-nitrobenzenesulfonic acid with 2,2′-bipyridine. In this reaction, one of the nitrogen atoms of the bipyridine molecule is protonated by the sulfonic acid, resulting in the formation of the bipyridinium cation and the 3-nitrobenzenesulfonate anion. The resulting salt is held together by ionic interactions. The synthesis is typically performed by mixing equimolar amounts of the acid and the base in a suitable solvent, from which the salt can be crystallized.

The introduction of additional substituents onto the aromatic ring of this compound requires consideration of the directing effects of the existing nitro and sulfonyl groups. Both are strongly deactivating and meta-directing. Therefore, direct substitution onto the this compound ring is challenging. A more common approach is to start with a substituted benzene (B151609) ring and then introduce the necessary functional groups.

For instance, 4-chloro-3-nitrobenzenesulfonic acid can be synthesized via two primary routes :

Nitration of p-chlorobenzenesulfonic acid : In this method, p-chlorobenzenesulfonic acid is nitrated using a mixture of nitric acid and sulfuric acid. The sulfonic acid group directs the incoming nitro group to the meta position relative to itself (and ortho to the chlorine), yielding the desired product.

Sulfonation of o-chloronitrobenzene : This route involves treating o-chloronitrobenzene with a sulfonating agent like chlorosulfonic acid. researchgate.netgoogle.com The nitro group directs the incoming sulfonyl group to the meta position, resulting in 4-chloro-3-nitrobenzenesulfonic acid or its sulfonyl chloride, depending on the reaction conditions. A patent describes an optimized process using a 4:1 molar ratio of chlorosulfonic acid to o-chloronitrobenzene at 120°C for 4 hours, achieving a high yield and purity. researchgate.net

| Starting Material | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| p-Chlorobenzenesulfonic acid | HNO₃, H₂SO₄ | Cooling to 20°C, then reaction at 40°C | 4-Chloro-3-nitrobenzenesulfonic acid | |

| o-Chloronitrobenzene | Chlorosulfonic acid | 120°C, 4 hours | 4-Chloro-3-nitrobenzene sulfonyl chloride | researchgate.net |

Influence of Substituents on Reactivity and Electronic Properties

The reactivity and electronic properties of the this compound ring are dominated by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the sulfonate group (-SO₃⁻ or -SO₃H).

Both substituents deactivate the benzene ring towards electrophilic aromatic substitution. This deactivation arises from their ability to withdraw electron density from the ring through both the inductive effect (-I) and the resonance (or mesomeric) effect (-M). reddit.com

Nitro Group (-NO₂) : This group exerts a strong -I effect due to the high electronegativity of the nitrogen and oxygen atoms. It also has a very strong -M effect, delocalizing the ring's π-electrons onto the nitro group.

The combined effect of these two groups makes the aromatic ring of this compound exceptionally electron-deficient and thus highly resistant to further electrophilic attack. Both groups are meta-directors, meaning any incoming electrophile would be directed to the positions meta to both groups (C5). However, the deactivation is so profound that such reactions are often difficult to achieve.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring. The presence of additional electron-withdrawing groups, such as in chlorinated derivatives, further enhances this effect. A computational analysis of nitro-substituted benzenesulfonic acids confirmed that the nitro group has a stronger electron-acceptor effect than the sulfonic group. researchgate.net This interplay governs the regioselectivity and feasibility of synthetic transformations involving the aromatic ring.

Hammett and Brønsted Correlations in Reaction Series

Linear free-energy relationships (LFERs), such as the Hammett and Brønsted equations, provide a quantitative framework for understanding the influence of substituents on reaction rates and equilibria.

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a substituent. For the groups present in this compound, the constants derived from the ionization of substituted benzoic acids reveal their electron-withdrawing nature.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| Nitro (-NO₂) | +0.71 bluffton.edu | +0.78 bluffton.edu |

| Sulfonate (-SO₃⁻) | +0.05 bluffton.edu | +0.09 bluffton.edu |

The Brønsted correlation, another LFER, relates the rate of a reaction to the acidity or basicity of the reactants. A prime example involving the sulfonate functional group is the alkaline hydrolysis of a series of substituted aryl benzenesulfonates. science.govwikipedia.org In this reaction series, the rate of hydrolysis is correlated with the pKa of the departing aryloxide (leaving group). Studies have shown that plots of log(k_OH) versus the leaving group pKa can yield valuable mechanistic information. oup.comwikipedia.org A linear Brønsted plot suggests a consistent reaction mechanism across the series, while a non-linear or broken plot can indicate a change in the rate-determining step or a shift in the reaction mechanism, for instance, from a concerted to a stepwise process involving a pentavalent intermediate. wikipedia.orgviu.ca For the alkaline hydrolysis of aryl benzenesulfonates, a non-linear Brønsted plot has been observed, suggesting a change from a stepwise mechanism for poor leaving groups to a concerted pathway for good leaving groups. oup.comwikipedia.org

Electronic Effects of the Nitro and Sulfonate Groups on Aromatic Systems

The electronic influence of the nitro and sulfonate groups on the benzene ring is a combination of inductive and resonance effects.

Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups. It exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms and the formal positive charge on the nitrogen. It also exhibits a strong electron-withdrawing resonance effect (-M or -R), delocalizing the ring's π-electrons into the substituent. This combined effect significantly reduces the electron density of the aromatic ring, deactivating it towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position.

In this compound, both groups are meta to each other. Their combined electron-withdrawing effects make the aromatic ring significantly electron-deficient compared to benzene.

Design and Properties of Co-crystals Involving this compound

Crystal engineering allows for the rational design of multi-component crystalline solids, or co-crystals, with tailored physical and chemical properties. This compound can serve as a co-former in the design of new materials, particularly for applications in non-linear optics.

Crystal Structure Determination and Analysis of Co-crystals

The precise three-dimensional arrangement of molecules within a crystal is determined primarily through single-crystal X-ray diffraction (SC-XRD). This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern provides information about the electron density distribution, from which the crystal structure, including bond lengths, bond angles, and intermolecular interactions, can be deduced.

A notable example is the co-crystal formed between 4-N,N-dimethylamino-4'-N'-methyl-stilbazolium (DASI) and this compound, resulting in the compound 4-N, N-dimethylamino-4-N-methyl-stilbazolium (3-nitrobenzenesulfonate)₀.₆I₀.₄ (DSIMNS). researchgate.net X-ray crystallographic analysis of DSIMNS revealed its specific solid-state architecture.

| Property | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁ researchgate.net |

The determination of the space group is critical, as it describes the symmetry elements present in the crystal. The P2₁ space group is non-centrosymmetric, a key requirement for materials exhibiting second-order non-linear optical properties.

Non-linear Optical Properties and Structure-Property Relationships

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. Second-order NLO effects, like second-harmonic generation (SHG), are only possible in materials that crystallize in a non-centrosymmetric space group.

The design of the DSIMNS co-crystal successfully combines a chromophore with high molecular hyperpolarizability (the stilbazolium cation) with the this compound anion to enforce a non-centrosymmetric packing arrangement. researchgate.net The structure-property relationship is clear: the acentric (non-centrosymmetric) crystal structure, as determined by SC-XRD, allows for a significant macroscopic second-order NLO response.

The SHG efficiency of DSIMNS was measured using the Kurtz powder test, which compares the intensity of the frequency-doubled light generated by a powdered sample to that of a standard reference material, typically urea (B33335). The results demonstrated a strong NLO effect.

| Compound | Second-Harmonic Generation (SHG) Efficiency |

| DSIMNS | ~500 times that of urea researchgate.net |

| Urea | 1 (Reference) |

This high SHG efficiency confirms that the strategic use of this compound as a co-former successfully induced the necessary acentric crystal packing of the stilbazolium chromophores, leading to a material with potent non-linear optical properties. researchgate.net

Advanced Applications in Chemical Research

Materials Science and Photonics

The application of m-nitrobenzenesulfonate in the fields of materials science and photonics is not well-documented in current scientific literature. However, the structural features of the molecule, namely the presence of a nitroaromatic system, suggest potential areas where it or its derivatives could find utility.

Nitroaromatic compounds, in general, are known to form charge-transfer complexes with electron-donating molecules. nih.govnih.govelsevierpure.comyoutube.com These charge-transfer interactions can lead to the development of materials with interesting electronic and optical properties. nih.govyoutube.com For example, such complexes have been investigated for their potential use in organic field-effect transistors and other electronic devices. mdpi.com While specific studies on charge-transfer complexes involving this compound are limited, the principle suggests a possible avenue for its application in materials science.

In the realm of photonics and nonlinear optics, nitroaniline derivatives have been studied for their second- and third-order nonlinear optical properties. rsc.orgnih.gov The presence of both an electron-donating and an electron-withdrawing group on an aromatic ring can lead to significant hyperpolarizabilities. Although this compound itself does not fit this classic push-pull structure, its derivatives could potentially be engineered to exhibit such properties. The study of ionic liquids and their derivatives for nonlinear optical applications is also an emerging field. mdpi.comnovapublishers.com

Furthermore, the sulfonate group offers a handle for incorporating the nitroaromatic moiety into polymeric structures. Sulfonated polymers are a significant class of materials with applications in areas such as proton exchange membranes for fuel cells and as templates for the synthesis of nanoparticles. nih.govmdpi.comnih.govusm.edu The incorporation of this compound into a polymer backbone could impart specific functionalities, although this application has not been extensively explored. There is also a possibility of using materials containing this compound in the fabrication of photonic crystals, though this is a speculative application at present. mdpi.comnih.gov

Application in Non-linear Optical Materials

The quest for novel materials with significant non-linear optical (NLO) properties is a driving force in the development of advanced photonic and optoelectronic devices. Organic molecules, in particular, have garnered considerable attention due to their potential for high second-order optical nonlinearities, rapid response times, and molecular engineering versatility. In this context, this compound has been investigated as a component in the synthesis of NLO-active materials.

A notable example is the formation of a co-crystal: 4-N, N-dimethylamino-4'-N'-methyl-stilbazolium (this compound)0.6I0.4 (DSIMNS). uark.edu This material integrates the this compound anion with a stilbazolium cation, a well-known chromophore with a large molecular hyperpolarizability. The crystal structure of DSIMNS, which belongs to the noncentrosymmetric space group P21, is crucial for its second-order NLO activity. uark.edu The presence of the this compound anion influences the crystal packing of the stilbazolium cations, facilitating a noncentrosymmetric arrangement that is essential for achieving a macroscopic second-order NLO response.

Research findings have demonstrated that DSIMNS exhibits a significant second-harmonic generation (SHG) efficiency. uark.edu The Kurtz powder test, a standard method for evaluating the SHG efficiency of powdered crystalline samples, revealed that DSIMNS has an SHG efficiency approximately 500 times greater than that of urea (B33335), a commonly used reference material in NLO studies. uark.edu This substantial enhancement underscores the potential of this compound as a counter-anion in designing and synthesizing new organic NLO materials with tailored properties for applications in frequency doubling, optical switching, and other photonic technologies.

| Compound | SHG Efficiency (vs. Urea) | Crystal System | Space Group |

|---|---|---|---|

| DSIMNS | ~500 | Monoclinic | P21 |

Integration into Polymeric and Composite Materials

The integration of specific functional groups into polymers and composite materials is a widely employed strategy to impart desired chemical and physical properties. The this compound molecule possesses two such functional groups: a nitro group (-NO2) and a sulfonate group (-SO3-). Both of these moieties are utilized in polymer science for various purposes. For instance, the sulfonate group is known to enhance hydrophilicity, ion-exchange capabilities, and thermal stability in polymers. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of a polymer and can also serve as a precursor for further chemical modifications.

Hydrometallurgy and Mineral Processing

Oxidant in Gold Leaching Processes (Cyanidation)

In the hydrometallurgical extraction of gold, the cyanidation process remains the dominant method for leaching gold from its ores. This process involves the dissolution of gold in an aerated, dilute alkaline cyanide solution. A critical component of this process is the presence of an oxidizing agent to facilitate the oxidation of elemental gold (Au) to its monovalent state (Au+), which then forms a stable complex with cyanide ions. While dissolved oxygen from the air is the most common oxidant, its low solubility in aqueous solutions can limit the rate of gold dissolution, particularly with high-grade ores or concentrates.

To enhance the leaching kinetics, stronger oxidizing agents are often employed as additives. Sodium this compound has been identified as an effective oxidant in gold cyanidation. It serves as an alternative or a supplement to oxygen, accelerating the gold dissolution rate. The electrochemical behavior of this compound in cyanide solutions has been studied, confirming its role as an oxidant in the gold leaching process. The rate of gold dissolution has been shown to increase with the concentration of this compound.

2Au + 6CN⁻ + C₆H₄(NO₂)SO₃⁻ + 2H₂O → 2[Au(CN)₂]⁻ + C₆H₄(NH₂)SO₃⁻ + 2OH⁻

This reaction highlights the reduction of the nitro group to an amino group, which is coupled with the oxidation and complexation of gold.

| Oxidant | Conditions | Relative Gold Dissolution Rate |

|---|---|---|

| Dissolved Oxygen | Air-saturated solution | Baseline |

| Sodium this compound | Addition to cyanide solution | Increased with concentration |

Oxidation of Sulfide (B99878) Minerals in Leaching Systems

Gold ores are often associated with sulfide minerals, such as pyrite (B73398) (FeS₂), arsenopyrite (B74077) (FeAsS), and pyrrhotite (B1172379) (Fe₁₋ₓS). These sulfide minerals can interfere with the cyanidation process in several ways. They can react with cyanide to form thiocyanate (B1210189) (SCN⁻), leading to excessive cyanide consumption. They can also consume oxygen, reducing its availability for gold oxidation. Furthermore, some sulfide minerals can passivate the gold surface, hindering its dissolution.

The pre-treatment of refractory gold ores, which are rich in sulfide minerals, often involves an oxidation step to decompose the sulfide matrix and liberate the encapsulated gold. While roasting and pressure oxidation are common methods, hydrometallurgical oxidation using chemical oxidants is also employed. In this context, the role of this compound as an oxidant for sulfide minerals has been investigated.

Studies have shown that this compound can act as an oxidizing agent for certain sulfide minerals in alkaline cyanide solutions. The oxidation of sulfide minerals by this compound can help to mitigate their negative effects on the gold leaching process. By oxidizing the sulfide surfaces, it can prevent passivation and reduce the consumption of cyanide and oxygen. The effectiveness of this compound as an oxidant for sulfide minerals is dependent on the specific mineralogy of the ore and the leaching conditions.

Emerging Research Applications

Biochemical Research as a Selective Methylating Agent

In the realm of biochemical research, the selective modification of biomolecules is a powerful tool for elucidating their structure, function, and mechanism of action. Methylation, the addition of a methyl group to a substrate, is a common biological process and a valuable technique in the laboratory. While various methylating agents are available, their selectivity towards specific functional groups can be a challenge.

Emerging research has explored the potential of this compound derivatives as selective methylating agents. The presence of the strongly electron-withdrawing nitro and sulfonate groups makes the methyl ester of m-nitrobenzenesulfonic acid a potent methyl donor. The general principle involves the nucleophilic attack of a functional group on the methyl group of the this compound ester, with the this compound anion acting as a good leaving group.

This selectivity can be exploited in various biochemical applications, such as:

Enzyme Inhibition Studies: Selective methylation of active site residues, such as cysteine or histidine, can lead to irreversible inhibition of enzyme activity. This can be used to identify essential residues and to study the enzyme's catalytic mechanism.

Protein Structure-Function Studies: The introduction of a methyl group at a specific site in a protein can serve as a probe to study conformational changes, protein-protein interactions, and the role of specific amino acid residues.

Nucleic Acid Modification: Selective methylation of nucleic acid bases can be used to study DNA and RNA structure, as well as the role of methylation in gene regulation and other cellular processes.

The reactivity and selectivity of this compound-based methylating agents can be fine-tuned by modifying the substituents on the benzene (B151609) ring, offering the potential for the development of a new class of reagents for biochemical research.

Potential in Environmental Science for Biodegradable Material Development

The available research does not indicate that this compound is used as a component or reagent in the development or synthesis of biodegradable materials. The connection between this compound and environmental science primarily revolves around its own environmental fate and biodegradability, rather than its application in creating new sustainable materials.

Studies on the biodegradability of sulfonated aromatic compounds, a class to which this compound belongs, show that its breakdown is possible under certain conditions. In laboratory tests, this compound has been shown to be susceptible to degradation. core.ac.uk One assessment indicated a high degree of elimination from water, suggesting it does not persist indefinitely in the environment. scbt.com The degradation of its parent compound, nitrobenzene (B124822), has also been studied in environmental contexts, such as river ecosystems, indicating that microbial communities can break down such pollutants. nih.gov

Further research has explored methods to actively degrade the compound. For instance, photocatalytic degradation using titanium dioxide (TiO₂) has been investigated as a method to break down 3-nitrobenzenesulfonic acid in aqueous solutions. researchgate.net

Table 1: Environmental Fate of this compound

| Parameter | Finding | Source |

|---|---|---|

| Biodegradation | Can be degraded by activated sludge from industrial wastewater treatment. | core.ac.uk |

| Elimination from Water | Test method OECD 302B showed a degree of elimination > 90%. | scbt.com |

| Bioaccumulation | Not expected to accumulate in organisms based on its n-octanol/water distribution coefficient. | scbt.com |

| Degradation Method | Can be degraded via photocatalysis using TiO₂ and UV radiation. | researchgate.net |

Theoretical and Computational Chemistry Studies of M Nitrobenzenesulfonate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, yielding information about its electronic structure, energy, and geometric parameters. These methods are fundamental to understanding the intrinsic properties of m-nitrobenzenesulfonate.

The three-dimensional structure of a molecule, including its stable conformations and geometric parameters, dictates many of its physical and chemical properties. Quantum chemical methods are used to explore the potential energy surface of a molecule to identify its most stable conformers.

While a detailed conformational analysis specifically for this compound is not extensively documented in publicly available literature, studies on its isomers, such as 2-nitrobenzenesulfonic acid (2-NBSA), provide a clear example of the methodologies used and the insights gained. A combined gas electron diffraction and quantum chemical study (using Density Functional Theory, DFT, at the B3LYP level) of 2-NBSA revealed the existence of five potential conformers. pleiades.online The most stable conformer was found to be one in which an intramolecular hydrogen bond forms between the hydroxyl hydrogen of the sulfonic acid group and an oxygen atom of the ortho-positioned nitro group. pleiades.online This interaction significantly lowers the Gibbs free energy of this conformer by more than 4.5 kcal/mol compared to the others. pleiades.online

The geometric parameters for the most stable conformer of the related compound 2-nitrobenzenesulfonyl chloride were also determined, showing a nearly perpendicular arrangement of the S-Cl bond relative to the benzene (B151609) ring. pleiades.online For 2-NBSA, key experimental bond lengths and torsion angles were determined for its most stable conformer, as detailed in the table below. pleiades.online Such data is crucial for building accurate molecular models for further simulations.

| Parameter | Value (Å or °) | Description |

|---|---|---|

| r(C–C)avg | 1.401 | Average carbon-carbon bond length in the benzene ring. |

| r(C–S) | 1.767 | Carbon-sulfur bond length. |

| r(S=O)avg | 1.412 | Average sulfur-oxygen double bond length. |

| r(S–O) | 1.560 | Sulfur-oxygen single bond length. |

| r(C–N) | 1.461 | Carbon-nitrogen bond length. |

| r(N–O)avg | 1.217 | Average nitrogen-oxygen bond length in the nitro group. |

| ∠ C–C–S–O(H) | -72 | Torsion angle defining the orientation of the S-O(H) bond. |

| ∠ C1–C2–N–O | 40 | Torsion angle showing the nitro group is significantly twisted out of the benzene ring plane. |

Understanding the energy changes that occur during a chemical reaction is key to predicting its feasibility and rate. Quantum chemistry allows for the calculation of the energies of reactants, products, and, crucially, the transition states that connect them. The energy difference between the transition state and the reactants is the activation energy, a primary determinant of reaction kinetics.

The formation of this compound typically involves the sulfonation of nitrobenzene (B124822). dicp.ac.cn This is an electrophilic aromatic substitution reaction. The nitro group (-NO₂) is a deactivating group, meaning it slows the reaction compared to unsubstituted benzene and directs incoming electrophiles primarily to the meta position. libretexts.orgchemguide.co.uk

Computational studies on related reactions, such as the nitration of nitrobenzene to form dinitrobenzene, provide a quantitative understanding of this directing effect. A study using DFT (B3LYP/6-311G(d,p)) analyzed the electrophilic attack of the nitronium ion (NO₂⁺) on nitrobenzene. researchgate.net The calculations revealed that the reaction proceeds through a two-step mechanism, with the initial attack being the rate-determining step. researchgate.net The computed activation Gibbs free energies (ΔG‡) for the attack at the ortho, meta, and para positions explain the experimentally observed product distribution. researchgate.net

| Position of Attack | ΔG‡ (kcal/mol) | Calculated Product Ratio (%) | Experimental Product Ratio (%) |

|---|---|---|---|

| ortho | 29.2 | 11.0 | 6.4 |

| meta | 27.8 | 87.3 | 93.2 |

| para | 30.3 | 1.7 | 0.3 |

The data clearly shows that the transition state leading to the meta product has the lowest activation energy, making it the kinetically favored pathway, in excellent agreement with experimental results. researchgate.net Similar principles apply to the sulfonation of nitrobenzene, where the meta-position is the preferred site of electrophilic attack.

Beyond energetics, quantum chemistry can elucidate the detailed step-by-step mechanism of a reaction. Computational studies have challenged classical textbook descriptions of some electrophilic aromatic substitution reactions. For instance, the sulfonation of benzene with sulfur trioxide (SO₃) was traditionally thought to proceed via a two-step mechanism involving a single SO₃ molecule and a Wheland intermediate. masterorganicchemistry.com

However, recent ab initio molecular dynamics simulations have revealed a more complex, concerted pathway. nih.govresearchgate.net These studies suggest that the reaction proceeds through a cyclic transition state involving two molecules of SO₃. masterorganicchemistry.comnih.gov In this trimolecular mechanism, one SO₃ molecule acts as the electrophile, while the second acts as a proton acceptor, facilitating the removal of the proton from the benzene ring in a single, concerted step. nih.gov This pathway avoids the formation of a high-energy Wheland intermediate and is more consistent with experimental kinetic data. researchgate.net While this specific study was on benzene, it highlights how computational chemistry can refine and even redefine our understanding of the fundamental reaction mechanisms that are used to synthesize compounds like this compound. chemsoc.org.cn

Molecular Dynamics and Simulation Studies

While quantum chemistry is excellent for studying static structures and single reaction steps, molecular dynamics (MD) and other simulation methods are used to model the behavior of systems over time, providing insights into kinetic processes and the behavior of molecules in complex environments.

Many industrial chemical processes, including those that could be involved in the synthesis or subsequent reactions of this compound, are heterogeneous, occurring at the interface between two phases (e.g., a solid and a fluid). The Shrinking Core Model (SCM) is a widely used kinetic model for such reactions. acs.orgmdpi.com

Film Diffusion: Diffusion of the fluid reactant through the boundary layer (film) surrounding the solid particle.

Ash/Product Layer Diffusion: Diffusion of the reactant through the porous layer of solid product (the "ash") to reach the surface of the unreacted core.

Surface Chemical Reaction: The intrinsic rate of the chemical reaction at the surface of the unreacted core.

This compound can be involved in electrochemical processes, such as its use as an additive in electroplating or its potential for electrochemical reduction. Simulating such systems provides insight into reaction mechanisms at electrode surfaces. The mixed potential model is a cornerstone of corrosion science and can be applied to any electrochemical system where multiple oxidation and reduction reactions occur simultaneously on a surface. uobabylon.edu.iq

The theory consists of two main hypotheses:

Any electrochemical reaction can be divided into two or more partial oxidation (anodic) and reduction (cathodic) reactions. uobabylon.edu.iq